
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide is a complex organic compound that features a benzodioxole ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenoxy)propanamide
- N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethoxyphenoxy)propanamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide is unique due to its specific substitution pattern on the phenoxy group. This structural feature may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C18H19NO4/c1-11-6-12(2)8-15(7-11)23-13(3)18(20)19-14-4-5-16-17(9-14)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) |
InChI Key |
FIOJRMOAWKRGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
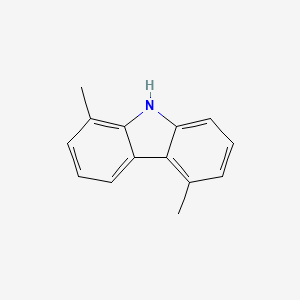
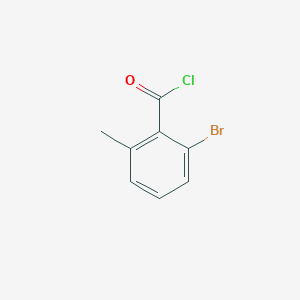
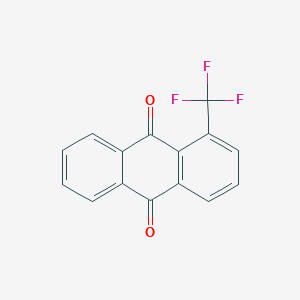
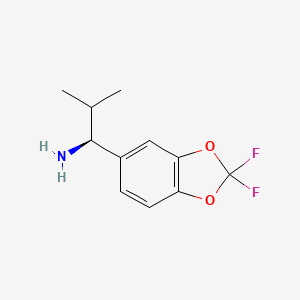

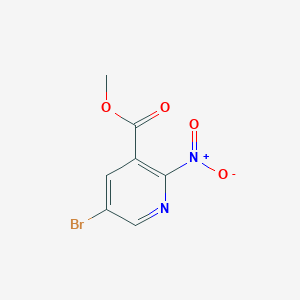
![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
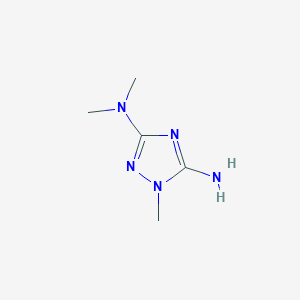
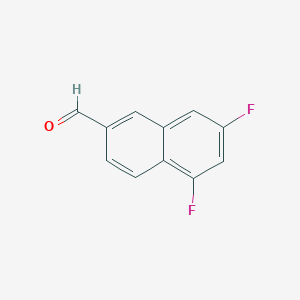
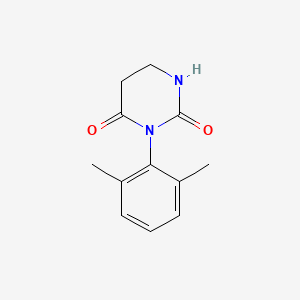
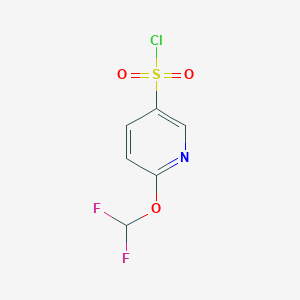
![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
